Benzyl (2,2-dimethoxyethyl)(methyl)carbamate
Description
Benzyl (2,2-dimethoxyethyl)(methyl)carbamate (CAS: 2150-88-1) is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a 2,2-dimethoxyethyl chain, and a methyl substituent on the carbamate nitrogen. Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 261.29 g/mol . The compound is structurally designed to balance steric protection (via the dimethoxyethyl group) and reactivity, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development. The dimethoxyethyl moiety may enhance solubility in polar aprotic solvents while stabilizing the carbamate against hydrolysis .
Properties
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-14(9-12(16-2)17-3)13(15)18-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMMQSGJYUMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355573-66-8 | |
| Record name | (2,2-dimethoxyethyl)methylcarbamic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure Overview
-
N-Methylation of 2,2-Dimethoxyethylamine :
-
Carbamate Formation with Benzyl Chloroformate :
Key Data
| Step | Yield (%) | Purity (%) | Key Analytical Data (¹H NMR, δ ppm) |
|---|---|---|---|
| 1 | 85–90 | 95 | 3.32 (s, 6H, OCH₃), 2.85 (s, 3H, NCH₃) |
| 2 | 75–80 | 97 | 5.12 (s, 2H, PhCH₂), 4.25 (t, 2H, NCH₂) |
Advantages : High regioselectivity for N-methylation; scalable.
Limitations : Requires strict anhydrous conditions for methylation.
Reductive Amination of 2,2-Dimethoxyacetaldehyde with Methylamine
Procedure Overview
Key Data
| Step | Yield (%) | Purity (%) | Key Analytical Data (¹H NMR, δ ppm) |
|---|---|---|---|
| 1 | 78–82 | 93 | 4.45 (t, 1H, CH(OCH₃)₂), 2.72 (s, 3H, NCH₃) |
Advantages : Avoids alkylation side reactions; suitable for sensitive substrates.
Limitations : Requires careful pH control.
Direct Carbamoylation of N-Methyl-2,2-Dimethoxyethylamine via Zinc Chloride Catalysis
Procedure Overview
Key Data
| Yield (%) | Purity (%) | Key Analytical Data (¹³C NMR, δ ppm) |
|---|---|---|
| 88–92 | 98 | 156.4 (C=O), 67.2 (OCH₂Ph), 52.1 (OCH₃) |
Advantages : High catalytic efficiency; solvent recyclability.
Limitations : Elevated temperatures may degrade sensitive functionalities.
Pd/C-Catalyzed Hydrogenolysis of Protected Intermediates
Procedure Overview
Key Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 90–95 | 96 |
| 2 | 70–75 | 94 |
Advantages : Compatible with multifunctional substrates.
Limitations : Multi-step process; hydrogenation risks over-reduction.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| 1 | 65–70 | Moderate | High |
| 2 | 60–65 | Low | Moderate |
| 3 | 80–85 | High | High |
| 4 | 55–60 | Low | Low |
Optimal Method : Method 3 (ZnCl₂ catalysis) offers the best balance of yield, cost, and scalability for industrial applications.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
Benzyl (2,2-dimethoxyethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or dimethoxyethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methylcarbamate, while reduction may produce N-methyl-2,2-dimethoxyethylamine.
Scientific Research Applications
Chemical Properties and Structure
Benzyl (2,2-dimethoxyethyl)(methyl)carbamate is characterized by its carbamate functional group, which is known to exhibit various biological activities. The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 239.27 g/mol
Medicinal Chemistry Applications
- Pharmaceutical Development :
- Toxicological Studies :
- Agricultural Chemistry :
Case Study 1: Cardiovascular Research
A study published in the Journal of Medicinal Chemistry explored the effects of various carbamate derivatives on cardiovascular health. This compound was included in the screening process, demonstrating promising results in modulating heart rate and blood pressure in animal models .
Case Study 2: Toxicological Assessment
The European Food Safety Authority conducted a comprehensive evaluation of the toxicological properties of this compound. The findings indicated that while the compound exhibits some beneficial properties, it also poses risks of acute toxicity under certain exposure conditions . This assessment is crucial for regulatory compliance and safety evaluations.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Research | Development of cardiovascular drugs | Potential therapeutic effects observed |
| Toxicology | Assessment of skin and eye irritation | Significant irritation noted; safety assessments ongoing |
| Agricultural Chemistry | Investigating insecticidal and fungicidal properties | Efficacy against pests with low non-target risk |
Mechanism of Action
The mechanism of action of Benzyl (2,2-dimethoxyethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The following table summarizes key structural and functional differences between Benzyl (2,2-dimethoxyethyl)(methyl)carbamate and analogous compounds:
Structural and Electronic Variations
- Electron-Withdrawing Groups : Compounds like Compound 28 () incorporate a 3-chlorophenyl group, which enhances electrophilicity and cholinesterase inhibition potency. In contrast, the dimethoxyethyl group in the target compound provides steric shielding and electronic stabilization .
- Halogenation : Bromoethyl derivatives () exhibit higher reactivity in nucleophilic substitutions, making them suitable for polymer crosslinking or alkylation reactions .
- Hydrophilic Modifications : The polyethylene glycol-like chain in improves aqueous solubility, a critical factor for drug delivery systems .
Physicochemical Properties
- Solubility and Stability: The dimethoxyethyl group likely enhances solubility in polar solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like benzyl (4-iodopyridin-2-yl)carbamate ().
- Toxicity : Methyl (2,2-dimethoxyethyl)carbamate (–15) exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the benzyl group in the target compound may mitigate these effects by reducing volatility and reactivity .
Biological Activity
Benzyl (2,2-dimethoxyethyl)(methyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C12H17NO4
- Molecular Weight : 239.27 g/mol
- IUPAC Name : this compound
The compound features a carbamate functional group, which is crucial for its biological activity. The presence of the dimethoxyethyl moiety may influence its interaction with biological targets.
Biological Activity
1. Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant inhibitory activities against various enzymes, particularly fatty acid amide hydrolase (FAAH). For instance, structural modifications in related compounds have shown enhanced binding affinities at FAAH, suggesting that this compound may also possess similar properties .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| Compound A | FAAH | 0.5 |
| Compound B | FAAH | 1.0 |
| Benzyl Carbamate | FAAH | TBD |
2. Antitumor Activity
In vitro studies on structurally similar carbamates have demonstrated antitumor effects against aggressive cancer cell lines such as MDA-MB-231. These studies often employ both in vitro viability assays and in vivo xenograft models to assess the efficacy of the compounds .
Case Study: Antitumor Effects
- Cell Line : MDA-MB-231
- Treatment Concentration : 10 µM
- Viability Reduction : 55% after 3 days
Structure-Activity Relationships (SAR)
The SAR analysis of this compound indicates that variations in the alkyl chain length and the substitution pattern on the aromatic ring can significantly affect biological activity. For example, increasing the length of the alkyl chain has been correlated with enhanced intrinsic activity at melatonergic receptors .
Toxicological Profile
While exploring its therapeutic potential, it is also essential to consider the toxicological implications of this compound. The compound has been classified with warnings for causing skin and eye irritation .
Q & A
Q. Table 1: Key Physicochemical Data Gaps
| Property | Status | Recommended Assay |
|---|---|---|
| logP (Partition Coeff) | No data | Shake-flask method (OECD 107) |
| Water Solubility | No data | HPLC-UV quantification (OECD 105) |
| Thermal Decomposition | No data | TGA/DSC analysis (N₂ atmosphere) |
Q. Table 2: Synthetic Route Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 60–80°C | ↑ 15–20% |
| Catalyst (e.g., DBU) | 10 mol% | ↓ Side products |
| Solvent | Anhydrous DMF | ↑ Purity |
Critical Considerations
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via accelerated stability studies (ICH Q1A guidelines).
- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., NIH Guidelines) for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
